![molecular formula C12H19NO2 B11761073 [(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate](/img/structure/B11761073.png)
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate is a complex organic compound with a unique bicyclic structure. This compound is characterized by its bicyclo[2.2.1]heptane core, which is a common motif in many natural products and synthetic compounds. The presence of the trimethyl groups and the amino acetate moiety adds to its chemical diversity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the trimethyl groups and the amino acetate moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis process.
化学反应分析
Types of Reactions
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the amino acetate moiety, with common reagents including alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions. Substitution reactions often require the presence of a base to deprotonate the nucleophile and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines. Substitution reactions can lead to a variety of products, depending on the nucleophile used.
科学研究应用
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of [(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. Additionally, the amino acetate moiety can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.
相似化合物的比较
[(2E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene]amino acetate can be compared with other similar compounds, such as:
Camphor: Another bicyclic compound with a similar core structure, but lacking the amino acetate moiety.
Borneol: A bicyclic alcohol with a similar structure, but different functional groups.
Isoborneol: An isomer of borneol with a different arrangement of functional groups.
The uniqueness of this compound lies in its combination of the bicyclic core with the amino acetate moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
[(Z)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino] acetate |
InChI |
InChI=1S/C12H19NO2/c1-8(14)15-13-10-7-9-5-6-12(10,4)11(9,2)3/h9H,5-7H2,1-4H3/b13-10- |
InChI 键 |
ZPJGYFRCJNVYIR-RAXLEYEMSA-N |
手性 SMILES |
CC(=O)O/N=C\1/CC2CCC1(C2(C)C)C |
规范 SMILES |
CC(=O)ON=C1CC2CCC1(C2(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,4R,6S,7S,7aR)-4-methoxy-6-methyl-2-phenyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B11760997.png)
![2-Oxo-1,3-dihydropyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B11761003.png)
![7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B11761011.png)
![2-Chloro-6-methoxybenzo[d]thiazol-4-amine](/img/structure/B11761013.png)
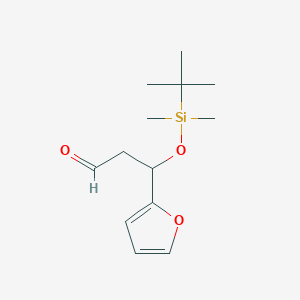
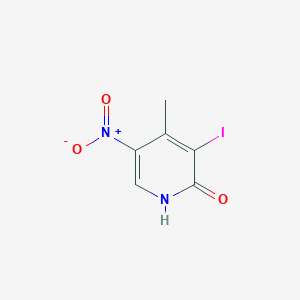

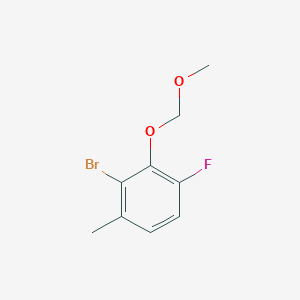
![5-bromo-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B11761045.png)
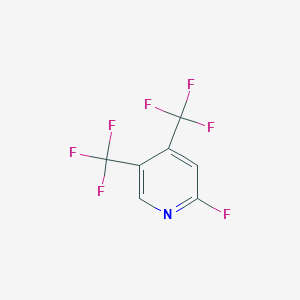
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11761050.png)
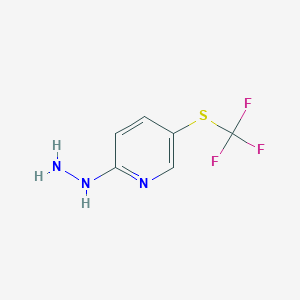
![Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B11761064.png)
![7-Bromo-5,5-dimethyl-5h-indeno[1,2-b]pyridine](/img/structure/B11761075.png)
